![molecular formula C8H7IN2 B11771337 4-Iodo-2-methyl-1H-benzo[d]imidazole](/img/structure/B11771337.png)
4-Iodo-2-methyl-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an iodine atom at the fourth position and a methyl group at the second position on the benzimidazole ring. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 4-Iodo-2-methyl-1H-benzo[d]imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another approach involves the one-pot metal and acid-free synthesis using internal alkynes and iodine in dimethyl sulphoxide (DMSO), followed by reaction with an aldehyde and ammonium acetate .
Industrial production methods for this compound are not extensively documented, but the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Análisis De Reacciones Químicas
4-Iodo-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form deiodinated products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-2-methyl-1H-benzo[d]imidazole.
Aplicaciones Científicas De Investigación
4-Iodo-2-methyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential applications in the study of enzyme inhibitors and receptor modulators. Its structure allows for interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mecanismo De Acción
The mechanism of action of 4-Iodo-2-methyl-1H-benzo[d]imidazole is not fully understood, but it is believed to interact with molecular targets through its imidazole ring and iodine substituent. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. It may also inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets .
Comparación Con Compuestos Similares
4-Iodo-2-methyl-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
4-Iodo-1H-imidazole: Lacks the methyl group at the second position, which may affect its reactivity and biological activity.
2-Methyl-1H-benzo[d]imidazole: Lacks the iodine substituent, which may reduce its ability to participate in certain reactions and interactions.
4-Iodo-1H-benzo[d]imidazole: Lacks the methyl group, which may influence its chemical properties and applications.
The presence of both the iodine and methyl groups in this compound makes it unique and potentially more versatile in various applications.
Propiedades
Fórmula molecular |
C8H7IN2 |
|---|---|
Peso molecular |
258.06 g/mol |
Nombre IUPAC |
4-iodo-2-methyl-1H-benzimidazole |
InChI |
InChI=1S/C8H7IN2/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3,(H,10,11) |
Clave InChI |
IJLUETNJDZDWEV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1)C=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


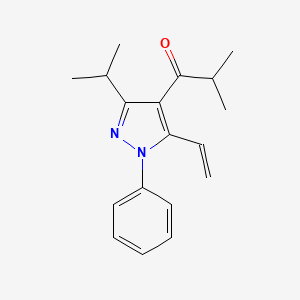


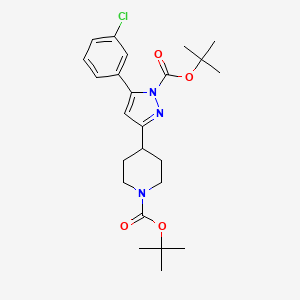


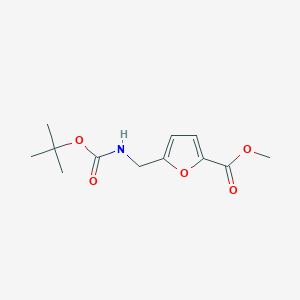
![2-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11771287.png)
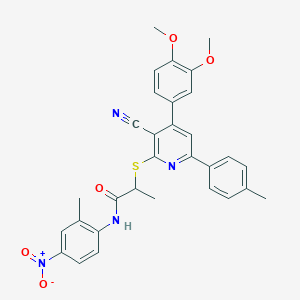
![N-(2-Aminobenzo[d]thiazol-6-yl)isobutyramide](/img/structure/B11771291.png)
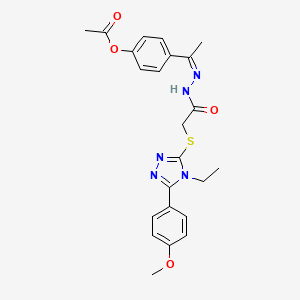

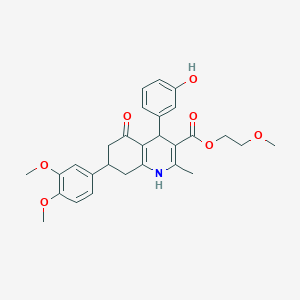
![2-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11771331.png)
